molecular formula C14H18N4O3 B1683648 Trimethoprim CAS No. 738-70-5

Trimethoprim

Cat. No. B1683648
CAS RN: 738-70-5
M. Wt: 290.32 g/mol
InChI Key: IEDVJHCEMCRBQM-UHFFFAOYSA-N
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Description

Trimethoprim is an antifolate antibiotic often used in combination with sulfamethoxazole to treat a number of infections, including those of the urinary tract, respiratory tract, and gastrointestinal tract . It is used to treat bacterial infections and works by stopping the growth of bacteria . It is also used to treat bladder or kidney infections, or ear infections caused by certain bacteria .


Synthesis Analysis

Complexes of trimethoprim (TMP), with Cu(II), Zn(II), Pt(II), Ru(III) and Fe(III) have been synthesized . These complexes have been characterized by spectroscopic techniques involving UV-vis, IR, mass and (1)H NMR . The analysis of several impurities of trimethoprim with various methods, including thin layer chromatography, gas chromatography, capillary electrophoresis as well as nuclear magnetic resonance is described .


Molecular Structure Analysis

Trimethoprim is an aminopyrimidine antibiotic whose structure consists of pyrimidine 2,4-diamine and 1,2,3-trimethoxybenzene moieties linked by a methylene bridge .


Chemical Reactions Analysis

Trimethoprim has been found to form tetramorphs, which are polymorphs isolated in the pure state by different techniques such as antisolvent method, freeze-drying, and spray drying . The polymorphs were characterized by FT-IR and Raman spectroscopy, differential scanning calorimetry (DSC), 15 N ss-NMR, field emission scanning electron microscopy, powder X-ray diffraction, and also dynamic vapor sorption .


Physical And Chemical Properties Analysis

Trimethoprim is an odorless white powder with a bitter taste . It has a molecular formula of C14H18N4O3 and a molecular weight of 290.32 g/mol . It has been found to form tetramorphs, which are polymorphs isolated in the pure state by different techniques .

Scientific Research Applications

Unconventional Clinical Uses

Trimethoprim, in combination with sulfamethoxazole (co-trimoxazole), has been a cornerstone in treating numerous bacterial, fungal, and protozoal infections since its introduction in the late 1960s. Its applications have expanded to include treatment against pathogens such as Nocardia, Listeria monocytogenes, and Pneumocystis jirovecii, among others. The need for large-scale studies to explore this drug's full potential in the era of antibiotic resistance highlights its significance in contemporary medicine (Goldberg & Bishara, 2012).

Environmental Impact

The presence of Trimethoprim in aquatic environments has raised concerns due to its persistence and potential negative effects on non-target species. Studies have shown its occurrence in various water systems, including wastewaters and drinking water, prompting investigations into its ecotoxicity and the environmental risks it poses. This underscores the importance of developing effective treatment techniques for its removal from aqueous systems to mitigate its impact on aquatic life and human health (Kovaláková et al., 2020).

Treatment Techniques for Removal from Aqueous Systems

Advanced oxidation processes (AOPs) have been identified as effective methods for removing Trimethoprim from water systems. These processes, including ozonation, outperform other treatment techniques such as membrane processes and adsorption in eliminating Trimethoprim due to its structural characteristics that make it susceptible to oxidative attack. However, the formation of oxidation and transformation products during these treatments raises concerns about their potential toxic effects, indicating a need for further toxicity assessments and the exploration of new adsorbents for its removal (Mpatani et al., 2021).

Novel Treatment Regimens

Trimethoprim's role extends to its use in less toxic treatment regimens for conditions such as antineutrophil cytoplasmic antibodies-associated vasculitis (AAV), where it has shown efficacy as both an induction treatment and maintenance therapy. Its application in managing diseases with localized symptoms, such as granulomatosis with polyangiitis (GPA), and in preventing relapses, illustrates its versatility and potential as a safer treatment alternative in specific patient populations (Cohen Tervaert, 2018).

Safety And Hazards

Trimethoprim can cause serious side effects. It can decrease renal tubular potassium excretion, leading to potentially life-threatening hyperkalemia . Rarely, severe hepatic necrosis occurs . The drug may also cause a syndrome resembling aseptic meningitis . It is also considered a moderate to severe irritant to the skin and eyes .

Future Directions

Due to the spread of community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA), the demand for trimethoprim/sulfamethoxazole (SXT) is increasing in the world . It is not clear whether the resistant strain emerges by overuse of SXT . Therefore, intense searching of new leading structures and active substances, which may be used as new drugs, especially against strain resistant to all available therapeutics, is very important .

properties

IUPAC Name

5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
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InChI

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)
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InChI Key

IEDVJHCEMCRBQM-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
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Molecular Formula

C14H18N4O3
Record name TRIMETHOPRIM
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DSSTOX Substance ID

DTXSID3023712
Record name Trimethoprim
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Molecular Weight

290.32 g/mol
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Physical Description

Trimethoprim is an odorless white powder. Bitter taste. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), ... Very slightly soluble in water and slightly soluble in alcohol., Soluble in N,N-dimethylacetamide (DMAC) at 13.86; benzyl alcohol at 7.29; propylene glycol at 2.57; chloroform at 1.82; methanol at 1.21; ether at 0.003; benzene at 0.002 g/100 ml at 25 °C., In water, 400 mg/l @ 25 °C, 6.15e-01 g/L
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Mechanism of Action

Trimethoprim is a reversible inhibitor of dihydrofolate reductase, one of the principal enzymes catalyzing the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF). Tetrahydrofolic acid is necessary for the biosynthesis of bacterial nucleic acids and proteins and ultimately for continued bacterial survival - inhibiting its synthesis, then, results in bactericidal activity. Trimethoprim binds with a much stronger affinity to bacterial dihydrofolate reductase as compared to its mammalian counterpart, allowing trimethoprim to selectively interfere with bacterial biosynthetic processes. Trimethoprim is often given in combination with sulfamethoxazole, which inhibits the preceding step in bacterial protein synthesis - given together, sulfamethoxazole and trimethoprim inhibit two consecutive steps in the biosynthesis of bacterial nucleic acids and proteins. As a monotherapy trimethoprim is considered bacteriostatic, but in combination with sulfamethoxazole is thought to exert bactericidal activity., Trimethoprim is a bacteriostatic lipophilic weak base structurally related to pyrimethamine. It binds to and reversibly inhibits the bacterial enzyme dihydrofolate reductase, selectively blocking conversion of dihydrofolic acid to its functional form, tetrahydrofolic acid. This depletes folate, an essential cofactor in the biosynthesis of nucleic acids, resulting in interference with bacterial nucleic acid and protein production. Bacterial dihydrofolate reductase is approximately 50,000 to 60,000 times more tightly bound by trimethoprim than is the corresponding mammalian enzyme., To determine the incidence & severity of hyperkalemia during trimethoprim therapy, 30 consecutive patients with acquired immunodeficiency syndrome receiving high-dose (20 mg/kg/day) trimethoprim were studied; in addition, the mechanism of trimethoprim-induced hyperkalemia was investigated in rats. Trimethoprim increased serum potassium concn by 0.6 mmol/l despite normal adrenocortical function & glomerular filtration rate. Serum potassium levels >5 mmol/l were observed during trimethoprim treatment in 15 of 30 patients. In rats, iv trimethoprim inhibited renal potassium excretion by 40% & increased sodium excretion by 46%. It was concluded that trimethoprim blocks apical membrane sodium channels in the mammalian distal nephron. As a consequence, the transepithelial voltage is reduced & potassium secretion is inhibited. Decreased renal potassium excretion secondary to these direct effects on kidney tubules leads to hyperkalemia in a substantial number of patients being treated with trimethoprim-containing drugs.
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Product Name

Trimethoprim

Color/Form

White to cream, crystalline powder

CAS RN

738-70-5
Record name TRIMETHOPRIM
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Melting Point

390 to 397 °F (NTP, 1992), 199-203 °C, 199 - 203 °C
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Synthesis routes and methods I

Procedure details

A solution of α-carbethoxy-α-diethoxymethyl-β-(3,4,5-trimethoxyphenyl)propionitrile (7.9 g, 0.02 mol) and an equivalent amount of potassium hydroxide in ethanol (50 ml) was heated at reflux for one hour. A solution of guanidine (0.07 mol) in ethanol (50 ml) was added, and reflux was resumed. Some ethanol was allowed to boil off bringing the reaction temperature up to 85°. After about 20 hours at reflux the mixture was allowed to cool, and the product was filtered and washed with ethanol. The crude product was purified by treating with hot aqueous acetic acid and reprecipitation with ammonium hydroxide. The yield of purified trimethoprim (m.p. 197°-198°) was 3.6g (62%), its identity being confirmed by an NMR spectrum.
Name
α-carbethoxy-α-diethoxymethyl-β-(3,4,5-trimethoxyphenyl)propionitrile
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.07 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

α-Diethoxymethyl-α-formyl-β-(3,4,5-trimethoxyphenyl) propionitrile (35.1 g, 0.10 mol) was added to an ethanolic solution of guanidine (from 0.35 mol of guanidine hydrochloride). The mixture was heated at reflux for a total of 6.5 hours during which time enough ethanol was allowed to boil off to bring the reaction temperature up to 85°. The dark solution was allowed to cool and stand overnight. The mixture was filtered, and the solid was washed with cold ethanol and dried to yield crude product (24.4 g, 84.1%). Purification was effected by dissolving the crude product in hot aqueous acetic acid and reprecipitation with concentrated ammonium hydroxide. The precipitate was washed twice with water, once with cold acetone, and dried to yield 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (19.5 g, 67.2%), m.p. 197°-198° C. (identity confirmed by nmr). The acetone was concentrated in vacuo to dryness yielding additional though somewhat less pure trimethoprim (2,5 g, 8.6%, m.p. 194°-196° C.).
Name
α-Diethoxymethyl-α-formyl-β-(3,4,5-trimethoxyphenyl) propionitrile
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
0.35 mol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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